N-(3-(Hydrazinecarbonyl)phenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-3-7(5-8)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKZYSYSLVCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis and Design for N-(3-(Hydrazinecarbonyl)phenyl)acetamide
A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategic disconnection approach. The primary disconnection is at the C-N bond of the hydrazide functional group. This bond can be formed through the reaction of a carbonyl derivative, such as an ester, with hydrazine (B178648). This leads to the key intermediate, a methyl or ethyl ester of 3-acetamidobenzoic acid.
The second disconnection targets the amide bond of the acetamido group. This group is readily formed by the acetylation of an amino group. This points to methyl 3-aminobenzoate (B8586502) as the next precursor.
Finally, the methyl 3-aminobenzoate can be traced back to 3-aminobenzoic acid through esterification, which in turn can be synthesized from a more fundamental starting material like 3-nitrobenzoic acid via the reduction of the nitro group. This multi-step retrosynthetic pathway provides a clear and feasible forward-synthesis plan.
Retrosynthetic Pathway:

Figure 1: Retrosynthetic disconnection of this compound leading to the precursor Methyl 3-acetamidobenzoate, which is further disconnected to simpler starting materials.
Classical and Contemporary Synthetic Routes for the Compound
The forward synthesis, based on the retrosynthetic analysis, involves a sequence of reliable and well-established organic transformations.
The synthesis begins with readily available starting materials and proceeds through several key intermediates.
3-Aminobenzoic Acid: A common starting point is 3-nitrobenzoic acid. The nitro group is reduced to an amine to yield 3-aminobenzoic acid. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems like iron powder in acetic acid. sciencemadness.org
Methyl 3-Aminobenzoate: The carboxylic acid of 3-aminobenzoic acid is converted to a methyl ester. A standard method involves reacting 3-aminobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), at reflux temperatures. chemicalbook.comprepchem.com This esterification is crucial for the subsequent hydrazinolysis step.
Methyl 3-Acetamidobenzoate: The amino group of methyl 3-aminobenzoate is then acetylated to form the acetamido group. This is typically accomplished by reacting the amine with acetic anhydride, often in a suitable solvent. This reaction selectively forms the amide, yielding the key intermediate, methyl 3-acetamidobenzoate.
The final step in the synthesis is the conversion of the ester group of methyl 3-acetamidobenzoate into the desired hydrazinecarbonyl group. This transformation is achieved through hydrazinolysis.
The reaction involves heating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). rjptonline.org An alcohol, such as ethanol (B145695) or methanol, is commonly used as the solvent. The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). Upon cooling, the product, this compound, often precipitates from the solution and can be collected by filtration.
Table 1: Typical Conditions for Hydrazinolysis of Aromatic Esters
| Parameter | Condition | Source |
|---|---|---|
| Reactant | Methyl 3-acetamidobenzoate | - |
| Reagent | Hydrazine Hydrate (excess) | rjptonline.org |
| Solvent | Ethanol or Methanol | rjptonline.org |
| Temperature | Reflux | rjptonline.org |
| Reaction Time | 2-8 hours | fip.org |
This table is interactive. You can sort and filter the data.
Optimizing the synthesis is critical for maximizing the yield and purity of the final product. Key parameters at each stage can be adjusted:
Reduction Step: In the reduction of methyl 3-nitrobenzoate, catalytic hydrogenation with Pd/C in methanol is reported to give quantitative yields and simplifies product isolation compared to metal-acid systems. sciencemadness.org
Esterification: The use of thionyl chloride in methanol is an efficient method for esterification, typically proceeding to completion within 24 hours of reflux. chemicalbook.com
Advanced Synthetic Techniques
Modern synthetic methods can offer significant advantages over classical approaches, primarily by reducing reaction times and improving energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can be applied effectively to the hydrazinolysis step. hilarispublisher.comresearchgate.net The reaction of an ester with hydrazine hydrate can be completed in a matter of minutes under microwave irradiation, compared to the hours required for conventional refluxing. fip.org
This rapid heating method often leads to higher yields and cleaner products by minimizing the formation of byproducts that can result from prolonged heating. fip.org For the synthesis of this compound, irradiating a mixture of methyl 3-acetamidobenzoate and hydrazine hydrate in a microwave reactor presents a significant process improvement.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis
| Method | Reaction Time | Power/Temp | Yield | Source |
|---|---|---|---|---|
| Conventional Heating | 2-4 hours | Reflux | Moderate | hilarispublisher.com |
| Microwave Irradiation | 2-8 minutes | 160-320 W | 68-81% | fip.orgfip.org |
This table is interactive. You can sort and filter the data.
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgijsdr.org The synthesis of hydrazine derivatives, which can involve hazardous reagents or exothermic reactions, is particularly well-suited for this technology. rsc.orgbohrium.com
Applying flow chemistry to the synthesis of this compound could significantly improve efficiency and safety. A key step, such as the reaction of a methyl 3-acetamidobenzoate intermediate with hydrazine hydrate, can be performed in a heated flow reactor. Pumping the two reactants separately to a mixing point before they enter a heated reaction coil allows for precise control of temperature, pressure, and residence time. mdpi.commdpi.com This level of control minimizes the formation of byproducts and allows for rapid optimization of reaction conditions. mdpi.com
The benefits of a flow-based approach over traditional batch methods are substantial. Handling hydrazine, a toxic and reactive substance, is safer in a closed-loop flow system where the quantities being reacted at any given moment are very small. researchgate.net Furthermore, the superior heat and mass transfer in microreactors can dramatically reduce reaction times and improve yields. mdpi.com
Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for Hydrazide Formation
| Parameter | Batch Synthesis | Flow Chemistry Synthesis (Hypothetical) |
|---|---|---|
| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 10-30 min residence time) mdpi.com |
| Temperature Control | Potential for thermal gradients and local hotspots. | Precise and uniform temperature control. researchgate.net |
| Safety | Handling of bulk, potentially hazardous reagents. | Small reaction volumes minimize risk; in situ generation of reactive species is possible. researchgate.net |
| Yield & Purity | Variable, potential for side-product formation. | Often higher yields and purity due to precise control. rsc.org |
| Scalability | Difficult; requires larger reactors and poses safety challenges. | Easily scalable by running the system for longer periods ("scaling-out"). rsc.org |
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for this compound can be significantly enhanced by incorporating the principles of green chemistry. nih.gov This philosophy encourages the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing syntheses to minimize waste is paramount. nih.gov Flow chemistry and solid-phase synthesis can contribute by improving yields and simplifying purification, thereby reducing waste streams.
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic methods are preferable to stoichiometric ones for this reason.
Use of Safer Solvents and Auxiliaries: Many traditional syntheses rely on hazardous solvents like N,N-dimethylformamide (DMF). A key goal in green synthesis design is to replace such solvents with greener alternatives like ethyl acetate (B1210297) (EtOAc), water, or even to perform reactions under solvent-free conditions. skpharmteco.comunibo.it For instance, the synthesis of some hydrazide derivatives has been achieved using a grinding technique with a reusable organocatalyst, completely avoiding bulk solvents. mdpi.com
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. jddhs.com The use of microwave-assisted synthesis can be an energy-efficient alternative to conventional heating, often leading to dramatically shorter reaction times. mdpi.com
Use of Catalysis: Catalytic reagents (both chemical and biological) are superior to stoichiometric reagents as they are only required in small amounts and can carry out a single reaction many times. jddhs.com For example, developing a catalytic method for the amidation or hydrazinolysis steps would be a significant green improvement.
Table 3: Evaluation of Traditional vs. Green Synthetic Route (Hypothetical)
| Green Chemistry Metric | Hypothetical "Traditional" Route | Hypothetical "Green" Route |
|---|---|---|
| Solvents | DMF, Dichloromethane (DCM) | Ethyl acetate, Water, or solvent-free (mechanochemistry). mdpi.comunibo.it |
| Reagents | Stoichiometric coupling agents, strong acids/bases. | Catalytic methods (e.g., organocatalysis), enzymatic reactions. mdpi.com |
| Energy Input | Prolonged heating under reflux. | Ambient temperature or energy-efficient microwave irradiation. mdpi.com |
| Waste Generation (PMI) | High Process Mass Intensity (PMI) due to solvent use and purification. | Lower PMI due to reduced solvent use and higher efficiency. unibo.it |
| Safety | Use of toxic solvents and potentially hazardous hydrazine. | Use of safer solvents; potential for hydrazine-free routes or safer in situ generation. rsc.org |
By thoughtfully applying these modern synthetic strategies, the production of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the forward-looking goals of modern chemical synthesis.
Chemical Reactivity and Derivatization
Reactions at the Hydrazinecarbonyl Moiety
The hydrazinecarbonyl moiety is the most reactive part of the molecule, acting as a potent nucleophile. The terminal -NH2 group is particularly susceptible to reactions with electrophiles, leading to the formation of a wide array of derivatives.
Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)
The terminal amino group of the hydrazinecarbonyl moiety readily reacts with aldehydes and ketones in condensation reactions to form stable N-acylhydrazones (Schiff bases). researchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The general reaction involves refluxing the hydrazide with the corresponding aldehyde or ketone in a solvent like ethanol (B145695). mdpi.com This reaction is fundamental in medicinal chemistry for creating hybrid molecules by combining different pharmacophores. For instance, derivatives of the structurally similar N-(3-hydroxyphenyl)acetamide have been converted into hydrazones, which demonstrated significant biological activity. nih.gov
Table 1: Examples of Hydrazone Formation with Aryl Hydrazides
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| Adamantane-1-carbohydrazide | Substituted Benzaldehydes | N'-substituted-adamantane-1-carbohydrazide | Reflux in Ethanol |
| Adamantane-1-carbohydrazide | Substituted Acetophenones | N'-substituted-adamantane-1-carbohydrazide | Reflux in Ethanol |
This table presents examples of hydrazone formation from analogous carbohydrazides to illustrate the expected reactivity.
Cyclization Reactions to Form Heterocyclic Systems
The hydrazinecarbonyl group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. ktu.edu
1,3,4-Oxadiazoles: In the presence of a dehydrating agent or through oxidative cyclization, N-acylhydrazones derived from N-(3-(Hydrazinecarbonyl)phenyl)acetamide can be converted into 1,3,4-oxadiazoles. A common method involves reacting the parent hydrazide with carboxylic acids or their derivatives. For example, related hydrazides can undergo ring closure with reagents like 4-aminobenzoic acid in the presence of phosphorus oxychloride (POCl3) to yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net
1,2,4-Triazoles: Cyclization of the hydrazinecarbonyl moiety can also lead to the formation of 1,2,4-triazoles. This is often achieved by first converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate, followed by base-catalyzed cyclization. researchgate.net Research on the analogous compound N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide has shown its utility in synthesizing 4-amino-1,2,4-triazoles. ktu.edu
Pyrazoles: Aryl hydrazines and their derivatives can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings. Microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to yield trisubstituted pyrazoles. rsc.org
Acylation and Alkylation Reactions on Nitrogen Atoms
The nitrogen atoms of the hydrazinecarbonyl group are nucleophilic and can be targeted by acylating and alkylating agents.
Acylation: The terminal nitrogen is generally more reactive and can be acylated using acid chlorides or anhydrides. This reaction can be a stepping stone for further derivatization or for generating diacylhydrazine compounds. nih.gov For example, the reaction of hydrazides with chloroacetyl chloride is a known method to produce N-chloroacetyl hydrazide intermediates, which can be used for further cyclization reactions. researchgate.net
Alkylation: While direct alkylation can be less selective, it is possible to introduce alkyl groups onto the hydrazine nitrogens. The specific conditions and reagents would determine the position and extent of alkylation.
Reactions at the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH3) is generally less reactive than the hydrazinecarbonyl group. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl group, reducing its nucleophilicity. However, it can still undergo reactions under specific conditions.
N-Alkylation and Acylation Reactions
N-Alkylation: The nitrogen of the acetamide group can be alkylated, although it typically requires strong bases and reactive alkylating agents. This reaction is less common compared to reactions at the hydrazinecarbonyl moiety.
N-Acylation: N-acylation of the acetamide nitrogen to form a diacetamide (B36884) derivative is also possible. The pyrolysis of diacetamides has been studied, indicating that such structures can be formed. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are modern methods used for the N-arylation of acetamides, though this typically involves coupling an aryl halide with acetamide rather than further acylating an existing N-phenylacetamide. chemrxiv.org
Hydrolysis and Amidation of the Acetamide Group
The amide bond of the acetamide group can be cleaved under acidic or basic conditions, although this often requires harsh conditions such as elevated temperatures.
Hydrolysis: Acidic or basic hydrolysis of the acetamide group would yield 3-aminobenzhydrazide. This reaction effectively removes the acetyl protecting group from the aniline (B41778) nitrogen. The gas-phase pyrolysis of acetamide is known to produce ammonia (B1221849) and acetic acid, indicating the susceptibility of the amide bond to cleavage. nih.gov
Amidation (Transamidation): While theoretically possible, the conversion of the acetamide to a different amide by reacting with another amine (transamidation) is generally not a favorable process and is not a common synthetic route for this class of compounds.
Reactivity of the Phenyl Ring
The reactivity of the phenyl ring in this compound is influenced by the directing and activating or deactivating effects of the acetamido and hydrazinecarbonyl substituents. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system. stackexchange.comechemi.com This electron donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the hydrazinecarbonyl group (-CONHNH₂) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl moiety.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of such reactions on this compound is determined by the competing directing effects of the acetamido and hydrazinecarbonyl groups. The acetamido group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the hydrazinecarbonyl group directs them to the positions meta to it (positions 2 and 5).
The positions on the ring are therefore influenced as follows:
Position 2: Activated by the acetamido group (ortho) and deactivated by the hydrazinecarbonyl group (meta).
Position 4: Activated by the acetamido group (para).
Position 5: Deactivated by the hydrazinecarbonyl group (meta).
Position 6: Activated by the acetamido group (ortho).
Given that the acetamido group is activating and the hydrazinecarbonyl group is deactivating, the positions activated by the acetamido group will be more favorable for electrophilic attack. Therefore, substitution is most likely to occur at positions 2, 4, and 6. Steric hindrance from the adjacent substituents may influence the relative yields of the ortho- and para-substituted products. ijarsct.co.in
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of Acetamido Group (at C1) | Directing Effect of Hydrazinecarbonyl Group (at C3) | Predicted Outcome |
|---|---|---|---|
| 2 | Ortho (Activating) | Meta (Deactivating) | Favorable, potential for steric hindrance |
| 4 | Para (Activating) | Major product predicted | |
| 5 | Meta (Deactivating) | Unfavorable |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield primarily 4-nitro-N-(3-(hydrazinecarbonyl)phenyl)acetamide, with smaller amounts of the 2-nitro and 6-nitro isomers. ijarsct.co.in
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAF) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally challenging on electron-rich or unsubstituted benzene (B151609) rings. wikipedia.org For SNAF to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group (such as a halide). libretexts.org
The phenyl ring of this compound does not possess a leaving group and is not sufficiently activated for nucleophilic aromatic substitution to occur under standard conditions. The presence of the activating acetamido group further disfavors this reaction pathway. Therefore, direct nucleophilic substitution on the phenyl ring of this molecule is not a feasible reaction.
Functional Group Interconversions on the Phenyl Ring
Functional group interconversions on the phenyl ring of this compound would typically involve the transformation of one of the existing substituents or the introduction of a new functional group that can then be modified.
For example, if a nitro group were introduced onto the ring via electrophilic nitration (as discussed in 3.3.1), it could subsequently be reduced to an amino group. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). ijcrcps.com This would lead to the formation of N-(3-amino-X-nitro-(hydrazinecarbonyl)phenyl)acetamide, a trifunctionalized aromatic compound with potential for further derivatization.
Synthesis and Characterization of Novel this compound Analogues and Derivatives
The synthesis of novel analogues and derivatives of this compound can be approached in several ways. One common strategy involves the derivatization of the hydrazinecarbonyl functional group. This group is highly reactive and serves as a versatile handle for introducing a wide range of molecular diversity. For example, reaction with aldehydes or ketones can yield a library of Schiff base derivatives. ktu.edu Furthermore, cyclization reactions with dicarbonyl compounds or other suitable reagents can lead to the formation of various heterocyclic analogues. ktu.edu
Modification of the phenyl ring provides another avenue for creating novel derivatives. As discussed, electrophilic aromatic substitution can be employed to introduce new substituents onto the ring. For example, halogenation could introduce a bromine or chlorine atom, which could then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-heteroatom bonds, thus creating a diverse array of substituted analogues.
The synthesis of such derivatives would begin with the parent this compound, which can be prepared from 3-aminobenzoic acid. The amino group is first protected by acetylation, followed by conversion of the carboxylic acid to the corresponding acid hydrazide.
Table 2: Potential Synthetic Pathways for Novel Analogues
| Starting Material | Reaction Type | Reagents | Potential Product Class |
|---|---|---|---|
| This compound | Schiff Base Formation | Aldehydes/Ketones | Hydrazone derivatives |
| This compound | Cyclization | Dicarbonyl compounds | Pyrazole or other heterocyclic derivatives |
| This compound | Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogenated phenyl derivatives |
The characterization of these newly synthesized compounds would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the structure and confirming the position of new substituents on the phenyl ring. Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition. Infrared (IR) spectroscopy would help to identify the presence of key functional groups.
Mechanistic Investigations of Molecular Interactions in Vitro and Cellular Levels
Studies on Enzyme Inhibition Mechanisms and Kinetics
There are no specific studies detailing the enzyme inhibition mechanisms or kinetics of N-(3-(Hydrazinecarbonyl)phenyl)acetamide . Research on analogous compounds suggests that the acetamide (B32628) and hydrazine (B178648) moieties can be part of structures that exhibit inhibitory effects on various enzymes. For instance, certain acetamide-sulfonamide scaffolds have been investigated for their anti-urease activity. nih.govnih.gov However, without direct experimental data, the specific enzyme families that "this compound" might interact with, and the nature of such interactions (e.g., competitive, non-competitive), remain unknown.
Molecular Binding Studies with Biological Macromolecules
No molecular binding studies have been published that characterize the interaction of This compound with biological macromolecules such as proteins or nucleic acids. The investigation of protein-ligand interactions is crucial for understanding the mechanism of action of a compound. While databases on nucleic acid binding proteins exist, there is no indication that "this compound" has been studied in this context. mdpi.com
Cellular Pathway Modulation Studies at the Molecular Level
There is a lack of research on the effects of This compound on cellular pathways at the molecular level. Studies on other novel acetamide and hydrazone derivatives have demonstrated the potential for such compounds to induce apoptosis and modulate signaling pathways in cancer cell lines. mdpi.comnih.govnih.gov For example, some 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as apoptosis inducers via the caspase pathway. nih.gov However, no such cellular effects have been documented for "this compound".
Structure-Activity Relationship (SAR) Studies Derived from Mechanistic Data
Due to the absence of mechanistic data for This compound , no structure-activity relationship (SAR) studies have been derived. SAR studies are contingent on having a series of related compounds with measured biological activity, which allows for the correlation of structural modifications with changes in potency or efficacy. nih.govktu.edumdpi.comresearchgate.net
Investigation of Target Specificity and Selectivity at the Molecular Level
The target specificity and selectivity of This compound at the molecular level have not been investigated. Determining whether a compound interacts with a specific biological target or multiple targets is fundamental to assessing its potential as a therapeutic agent or a research tool. Research on other novel compounds has shown the importance of evaluating target specificity, for example, in the context of VEGFR-2 inhibition by a pyridine (B92270) derivative. ontosight.ai
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of N-(3-(Hydrazinecarbonyl)phenyl)acetamide at the electronic level.
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic characteristics. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and analyze its electronic properties. mdpi.commdpi.com
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy gap (E_gap) between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. orientjchem.orgnih.gov For similar acetamide (B32628) derivatives, HOMO is often located over the phenyl ring, while LUMO may be concentrated over other parts of the molecule, indicating the sites most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide crucial insights into the stability and reactivity of the compound. orientjchem.org
Table 1: Representative Global Reactivity Indices Calculated via DFT
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -E_LUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / η | Polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
This table outlines the typical quantum chemical parameters derived from FMO analysis used to describe the reactivity of molecules similar to this compound. mdpi.comorientjchem.org
Computational methods are widely employed to predict and interpret the spectroscopic signatures of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These theoretical predictions are valuable for assigning experimental spectra and confirming molecular structures. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H shifts in some cases. mdpi.com
IR Spectroscopy: Theoretical IR spectra are typically computed by performing frequency calculations on the optimized molecular geometry. researchgate.net These calculations yield vibrational frequencies and intensities that correspond to the molecule's normal modes of vibration. Comparing the computed spectrum with the experimental FT-IR spectrum helps in assigning vibrational bands to specific functional groups, such as C=O stretching, N-H bending, and aromatic C-H vibrations. ijrar.orgbiorxiv.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max). These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govnih.gov
Table 2: Example of Theoretical vs. Experimental Spectroscopic Data for a Related Acetamide Structure
| Spectroscopy Type | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (ppm) | δ_calc | δ_exp | Aromatic Protons, -NH, -CH₃ |
| ¹³C NMR (ppm) | δ_calc | δ_exp | Aromatic Carbons, C=O |
| IR (cm⁻¹) | ν_calc | ν_exp | N-H stretch, C=O stretch |
| UV-Vis (nm) | λ_max (calc) | λ_max (exp) | π→π, n→π transitions |
This table illustrates the typical comparison made between computationally predicted and experimentally observed spectroscopic data for structural verification. mdpi.comresearchgate.net
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations. For molecules containing acetamide and hydrazine (B178648) functionalities, DFT calculations can be used to model potential reactions such as hydrolysis, condensation, or thermal decomposition. mdpi.com
Studies on related N-substituted diacetamides show that computational methods can elucidate complex reaction pathways, such as those involving six-membered ring transition states for thermal decomposition. mdpi.compreprints.org By locating the transition state (TS) structures on the potential energy surface and calculating the activation energies (Ea), researchers can determine the rate-determining step and predict the reaction kinetics. preprints.org This approach allows for the comparison of different possible mechanisms, identifying the most energetically favorable pathway for the formation of products.
Molecular Modeling and Simulations
Molecular modeling and simulations extend beyond static quantum chemical calculations to explore the dynamic behavior and intermolecular interactions of this compound.
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis is performed computationally by systematically rotating the molecule's rotatable bonds (dihedral angles) and calculating the corresponding energy to map the potential energy surface. preprints.org
This process identifies low-energy, stable conformers and the energy barriers that separate them. For related N-phenyl diacetamides, torsional barrier calculations have been used to understand the rotational freedom of the phenyl ring relative to the rest of the molecule. preprints.org Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.net For compounds like this compound, which may have therapeutic potential, docking studies can identify plausible biological targets and elucidate the molecular basis of their interaction. nih.gov
In a typical docking study, the ligand is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most stable binding pose. The strength of the interaction is estimated using a scoring function, which calculates a binding energy or a glide score. researchgate.net The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.comorientjchem.org For example, docking studies on similar compounds have identified crucial hydrogen bonds between the ligand's amide or hydrazide groups and amino acid residues in the protein's active site. mdpi.com
Table 3: Representative Molecular Docking Results for an Acetamide-based Ligand
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| VEGFR-2 | -34.14 | Arg1025, Ile1023 | Hydrogen Bond, Halogen Bond |
| Carbonic Anhydrase II | -8.5 | His94, Thr200 | Hydrogen Bond, Hydrophobic |
| DHFR | -7.88 | THR56, SER59 | Hydrogen Bond |
This table provides examples of results from molecular docking simulations of compounds structurally related to this compound with various protein targets, highlighting binding affinities and key interactions. mdpi.comresearchgate.netnih.gov
Molecular Dynamics Simulations to Explore Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for validating the results of molecular docking and exploring the stability of a ligand-receptor complex. By simulating the dynamic interactions between a ligand, such as an analog of this compound, and its target protein, researchers can assess the stability of the binding pose, observe conformational changes, and calculate binding free energies.
The process typically involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for the system. The simulation generates a trajectory that reveals how the complex behaves over a specific period, often nanoseconds to microseconds.
Key parameters analyzed from an MD simulation trajectory to assess binding stability include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions between the simulated structure at a given time and a reference structure (e.g., the initial docked pose). A stable RMSD value over time for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent. Changes in SASA can indicate conformational changes or how the ligand is buried within the binding pocket.
Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation. Stable hydrogen bonds are often critical for high-affinity binding.
For instance, studies on various acetamide derivatives interacting with biological targets have utilized MD simulations to confirm the stability of predicted binding modes. nih.gov These simulations, often run for periods like 100 nanoseconds, provide detailed information on the interaction network, including hydrogen bonds and hydrophobic contacts, that stabilizes the ligand in the active site. nih.gov
| Parameter | Average Value | Fluctuation Range | Interpretation |
| Protein RMSD | 2.1 Å | ± 0.3 Å | The protein backbone is stable throughout the simulation. |
| Ligand RMSD | 1.5 Å | ± 0.5 Å | The ligand remains stably bound in the initial docked pose. |
| Radius of Gyration (RoG) | 18.5 Å | ± 0.2 Å | The protein maintains its compact globular structure. |
| Hydrogen Bonds | 3 | 2-4 | A consistent number of hydrogen bonds indicates stable polar interactions. |
| This interactive table presents illustrative data from a hypothetical Molecular Dynamics simulation of a phenylhydrazide analog bound to a target protein, demonstrating typical metrics used to evaluate binding stability. |
QSAR (Quantitative Structure-Activity Relationship) Modeling Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.
For a series of analogs based on the this compound scaffold, a QSAR study would involve:
Data Set Collection: Assembling a group of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 0D (e.g., molecular weight), 1D (e.g., number of hydrogen bond donors), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques.
Research on phenylhydrazine (B124118) and acetamide derivatives has successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. For example, a 3D-QSAR study on phenylhydrazine substituted tetronic acid derivatives generated models with good predictive ability, which helped guide the design of more potent antifungal agents. nih.gov
| Descriptor Type | Examples | Information Provided |
| Constitutional (0D/1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors | Basic structural and physicochemical properties. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape in 2D. |
| Geometric (3D) | Steric (CoMFA), Electrostatic (CoMFA), Hydrophobic (CoMSIA), H-Bond Donor/Acceptor (CoMSIA) | 3D properties related to the molecule's shape, size, and electronic surface. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties derived from quantum mechanical calculations. |
| This interactive table lists common molecular descriptors used in QSAR studies, similar to those that would be relevant for analyzing derivatives of this compound. |
| Statistical Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| q² (Cross-validated r²) | 0.565 | 0.823 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |
| r² (Non-cross-validated r²) | 0.983 | 0.945 | Indicates the goodness of fit of the model to the training data. A value closer to 1.0 is better. |
| r²_pred (External validation) | N/A | 0.866 | Measures the model's ability to predict the activity of an external test set. A value > 0.6 is desirable. |
| F-statistic | High | 760.15 | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | Low | 0.134 | Measures the absolute error of the model's predictions. |
| This interactive table shows representative statistical results for 3D-QSAR models developed for analogous compound series, highlighting the parameters used to assess model quality and predictive power. nih.govmdpi.com |
Virtual Screening and Design of New Chemical Entities
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly reduces the cost and time associated with high-throughput screening in the lab. Based on the scaffold of this compound, new chemical entities can be designed and prioritized using these methods.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is docked into the binding site of the target, and the poses are scored based on how well they fit and the quality of their interactions (e.g., hydrogen bonds, hydrophobic contacts). This approach was used to identify novel inhibitors for various receptors by screening fragment libraries against their crystal structures. nih.gov
Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS can be used. This approach relies on the principle that structurally similar molecules often have similar biological activities. A known active ligand is used as a template to search for compounds with similar shapes or pharmacophoric features (the 3D arrangement of essential interaction points). biorxiv.org Pharmacophore modeling, a key LBVS technique, has been used to develop models for various targets, which then serve as 3D queries for database screening. researchgate.net
Following virtual screening, the identified "hits" can be used as starting points for designing new compounds. For example, a fragment-based approach might involve identifying small molecules (fragments) that bind weakly to the target and then computationally "growing" or "linking" them to create a larger, more potent molecule. This strategy has been applied to discover N'-benzylidene hydrazides as novel kinase inhibitors, where an aromatic acyl hydrazine fragment was used as an initial building block. nih.gov
Advanced Research Applications in Chemical Sciences
Development as Precursors for Complex Organic Synthesis
The intrinsic reactivity of the hydrazine (B178648) and amide functionalities within N-(3-(Hydrazinecarbonyl)phenyl)acetamide positions it as a valuable precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds. The hydrazinecarbonyl moiety is a key functional group that can readily participate in cyclization reactions to form stable ring structures, which are prevalent in many biologically active compounds and functional materials.
Research has demonstrated that derivatives of phenylhydrazide are important intermediates in the synthesis of N-acylhydrazones. These N-acylhydrazones, in turn, are recognized as privileged structures in medicinal chemistry and can be further elaborated into more complex molecular frameworks. For instance, a close analogue, N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, has been utilized as a scaffold for developing compounds with potential antibacterial properties through its conversion into 1,3,4-oxadiazole (B1194373), 4-amino-1,2,4-triazole, and Schiff base moieties. ktu.edu This highlights the potential of the core this compound structure in similar synthetic strategies.
The general class of phenylhydrazines is widely employed in the synthesis of nitrogen-containing heterocycles. For example, they are key reactants in the Fischer indole (B1671886) synthesis and in the preparation of pyrazoles and pyrazolines. Microwave-assisted methods have been developed for the synthesis of trisubstituted pyrazoles from hydrazines, showcasing the efficiency of modern synthetic techniques in leveraging these precursors. Furthermore, phenylhydrazines are utilized in multicomponent reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. These reactions, often catalyzed by nanoparticles or other catalysts, can lead to the formation of highly functionalized molecules in a single step.
The table below summarizes the types of heterocyclic compounds that can be synthesized from precursors containing the hydrazinecarbonylphenyl moiety.
| Precursor Class | Resulting Heterocycle(s) | Synthetic Strategy |
| Phenylhydrazides | N-Acylhydrazones, 1,3,4-Oxadiazoles, 1,2,4-Triazoles | Cyclization, Condensation |
| Phenylhydrazines | Pyrazoles, Pyrazolines, Indoles | Cyclocondensation, Fischer Synthesis |
| Phenylhydrazines | Polysubstituted Pyrazoles | Multicomponent Reactions |
Utilization as Chemical Probes for Biological Systems Research
The hydrazinecarbonyl group of this compound can be exploited for the development of chemical probes for biological research. Hydrazide and hydrazone derivatives are known to be effective functionalities in the design of fluorescent chemosensors. These probes can be designed to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or biologically relevant small molecules, allowing for their detection and quantification in complex biological systems.
The general strategy involves coupling the hydrazinecarbonyl moiety with a fluorophore. The resulting hydrazone can then interact with the target analyte, leading to a "turn-on" or "turn-off" fluorescent response. For example, hydrazone-based chemosensors have been successfully developed for the detection of iron(III) and copper(II) ions. Furthermore, such probes have been applied for the bioimaging of these metal ions in living cells, demonstrating their utility in studying biological processes at the cellular level.
The development of fluorescent probes for the detection of highly toxic substances like hydrazine itself is also an active area of research. While this compound is not a probe for hydrazine, the underlying principles of using hydrazine derivatives in probe design are well-established. Phenothiazine-based fluorescent probes, for instance, have been synthesized for the sensitive and selective detection of hydrazine in environmental and biological samples.
Applications as Ligands for Metal Complexes in Catalysis Research
The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions, suggesting its utility as a ligand in the development of novel metal complexes for catalysis. While direct catalytic applications of this compound complexes are not extensively documented, the broader classes of N-acylhydrazone and N-phenylacetamide derivatives have been successfully employed as ligands in a variety of catalytic transformations.
N-acylhydrazones, which can be readily synthesized from this compound, are versatile ligands that can coordinate to transition metals in different modes. Metal complexes of hydrazones have shown catalytic activity in a range of organic reactions. For example, half-sandwich ruthenium complexes with acylhydrazone ligands have demonstrated excellent catalytic activity in the N-alkylation of hydrazides. rsc.org These complexes are air and moisture stable, making them practical for synthetic applications.
Furthermore, the acetamide (B32628) group can also participate in metal coordination. The broader field of transition metal catalysis often employs ligands with N- and O-donor atoms to fine-tune the electronic and steric properties of the metal center, thereby controlling the catalytic activity and selectivity. Research in this area is focused on discovering new catalysts for important reactions such as C-H bond functionalization and cross-coupling reactions. The structural motifs present in this compound make it a promising candidate for exploration in the design of new ligands for such catalytic systems.
The table below illustrates the potential catalytic applications based on related ligand systems.
| Ligand Class | Metal Center | Catalytic Application |
| N-Acylhydrazones | Ruthenium | N-alkylation of hydrazides rsc.org |
| Hydrazones | Various Transition Metals | Oxidation, Reduction, C-C coupling |
| N-Phenylacetamides | Various Transition Metals | Cross-coupling reactions |
Role in Material Science Research (e.g., polymer chemistry, supramolecular chemistry)
The functional groups of this compound offer potential for its incorporation into advanced materials, including polymers and supramolecular assemblies. The acetamide and hydrazinecarbonyl moieties can participate in hydrogen bonding, a key interaction in the formation of well-ordered supramolecular structures.
In the realm of polymer chemistry, monomers containing acetamide functionalities can be polymerized to create functional polymers with specific properties. For instance, the Kabachnik-Fields reaction, a multicomponent reaction, has been used to synthesize functional polymers containing α-aminophosphonate structures, which exhibit interesting properties for applications such as heavy metal adsorption and drug delivery. mdpi.com While not a direct application of the target compound, this demonstrates the potential for incorporating such functionalities into polymeric materials.
Supramolecular chemistry relies on non-covalent interactions to build complex architectures from molecular components. The ability of the acetamide group to form strong hydrogen bonds is a well-known feature that drives the self-assembly of molecules. For example, the study of 2-acetamidophenyl acetate (B1210297) has provided insights into supramolecular self-assembly directed by weak interactions. tandfonline.com The presence of multiple hydrogen bond donors and acceptors in this compound suggests its potential to form interesting and potentially useful supramolecular structures, such as nanoribbons or gels, although specific research in this area is yet to be reported.
Applications in Analytical Chemistry Methodologies (e.g., derivatization reagents, chemosensors)
The reactive hydrazine group makes this compound and related hydrazide compounds valuable reagents in analytical chemistry. Hydrazines are well-established derivatizing agents for the analysis of carbonyl compounds (aldehydes and ketones) by chromatographic methods. The reaction of a hydrazine with a carbonyl compound forms a stable hydrazone derivative, which often exhibits improved chromatographic properties and detectability.
Fluorescent hydrazides are particularly useful as they introduce a fluorescent tag to the analyte, enabling highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. A variety of fluorescent hydrazides have been synthesized and used for the determination of biological carbonyls. This approach enhances the sensitivity of detection, allowing for the analysis of trace amounts of these compounds in complex biological matrices.
In addition to chromatography, hydrazide and hydrazone derivatives are extensively used in the development of chemosensors. As mentioned in section 6.2, these molecules can be designed to produce a colorimetric or fluorescent signal in the presence of a specific analyte. Hydrazone-based chemosensors have been developed for the detection of various metal ions and small molecules. For example, a novel hydrazone-based compound has been reported as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II). jocpr.com The structural features of this compound make it a plausible candidate for the development of new chemosensors for a range of target analytes.
Future Directions and Unexplored Research Avenues
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The N-(3-(Hydrazinecarbonyl)phenyl)acetamide molecule possesses two key functional groups—an aryl hydrazide and an acetamide (B32628)—that suggest a rich and varied reactivity profile awaiting exploration. Aryl hydrazides are highly versatile intermediates in organic synthesis, known to participate in a wide array of transformations. nih.gov Future research should focus on leveraging the hydrazinecarbonyl moiety for novel synthetic applications.
Key unexplored transformations for this compound include:
Transition-Metal-Catalyzed Cross-Coupling: Aryl hydrazines can serve as effective partners in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org Investigating palladium- or copper-catalyzed reactions could unlock pathways to complex derivatives with novel electronic or biological properties.
Sigmatropic Rearrangements: N,N'-Aryl hydrazides are known to undergo mdpi.commdpi.com-sigmatropic rearrangements to produce benzidine (B372746) derivatives, a transformation that remains largely unexploited for compounds with this specific substitution pattern. acs.org
Photoredox Catalysis: The use of phenylhydrazine (B124118) derivatives in photo-induced chemical transformations is a growing field. bohrium.com Exploring the photochemical reactivity of this compound could lead to the development of light-mediated synthetic methods for creating novel molecular scaffolds.
Heterocycle Synthesis: Hydrazides are foundational building blocks for numerous heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity. egranth.ac.in A systematic exploration of cyclization reactions would be a fruitful avenue of research.
Table 1: Potential Synthetic Transformations for this compound
| Transformation Type | Potential Reagents/Catalysts | Expected Product Class | Research Rationale |
|---|---|---|---|
| Palladium-Catalyzed C-N Coupling | Aryl Halides, Pd Catalyst (e.g., Pd(OAc)₂), Ligand | N,N'-Diaryl Hydrazide Derivatives | Access to complex scaffolds and photoswitchable azobenzenes. beilstein-journals.orgacs.org |
| Fischer Indole (B1671886) Synthesis | Ketones or Aldehydes, Acid Catalyst | Substituted Indole Derivatives | Creation of privileged structures for pharmaceutical development. wikipedia.org |
| mdpi.commdpi.com-Sigmatropic Rearrangement | Acid Catalyst, Heat | Substituted Benzidine Derivatives | Generation of novel, structurally complex diamino-biaryl compounds. acs.org |
Identification of Additional Molecular Targets and Mechanistic Pathways
The hybrid structure of this compound, combining features of acetamides and hydrazides, suggests it may interact with a variety of biological targets. Acetamide derivatives are known to possess a wide spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiarchivepp.comnih.gov Similarly, hydrazide-containing compounds are key components in many pharmaceuticals. egranth.ac.in
Future research should be directed toward screening this compound against diverse biological targets to uncover its therapeutic potential.
Enzyme Inhibition: Many acetamide derivatives function as enzyme inhibitors. archivepp.compatsnap.com Screening against families of enzymes such as cyclooxygenases (COX), kinases, and carbonic anhydrases could identify novel inhibitory activities. archivepp.comnih.govresearchgate.net The structural similarity to known inhibitors suggests these are logical starting points.
Antimicrobial Targets: The combination of an aromatic ring and hydrazide moiety is present in some antimicrobial agents. Investigating targets essential for microbial survival, such as DNA gyrase or enzymes involved in cell wall synthesis, could reveal antibacterial or antifungal properties. nih.gov
Receptor Modulation: The molecule's ability to form hydrogen bonds via its amide and hydrazide groups suggests potential interactions with protein receptors. patsnap.commdpi.com Docking studies followed by in vitro assays could identify novel G-protein coupled receptor (GPCR) or nuclear receptor modulators.
Table 2: Potential Molecular Targets for this compound
| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| Enzymes | Cyclooxygenase-II (COX-II), Carbonic Anhydrases | Anti-inflammatory, Anticancer | Acetamide and sulfonamide derivatives are known inhibitors of these enzymes. archivepp.comnih.gov |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Antibacterial | Hybrid molecules containing aromatic and amide/hydrazide groups have shown antibacterial potential. nih.gov |
| Protein Kinases | VEGFR-2, Tyrosine Kinases | Anticancer | The hydrazone derivatives of similar scaffolds have shown inhibitory activity against key kinases in angiogenesis. mdpi.com |
Integration of Multi-omics Data for Comprehensive Mechanistic Insights
Should initial screenings reveal significant biological activity, a crucial future step will be to elucidate the compound's mechanism of action. Modern drug discovery has moved beyond single-target identification to a systems-level understanding. nih.gov The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding how a small molecule affects a biological system. ahajournals.org
An integrated multi-omics workflow could involve:
Treating a relevant cell line (e.g., a cancer cell line if anticancer activity is found) with this compound.
Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) compared to untreated controls.
Integrating these datasets using bioinformatics tools to identify perturbed pathways and build a network model of the compound's effects. dovepress.comyoutube.com
This approach can reveal not only the primary molecular target but also off-target effects, downstream signaling cascades, and potential biomarkers for efficacy. nih.govaspect-analytics.com
Table 3: Hypothetical Multi-omics Workflow
| Omics Layer | Technique | Information Gained | Potential Insight |
|---|---|---|---|
| Transcriptomics | RNA-Seq | Differential gene expression | Identification of signaling pathways modulated by the compound. |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Changes in protein abundance and post-translational modifications | Direct identification of protein targets and affected cellular machinery. |
| Metabolomics | GC-MS or LC-MS | Alterations in metabolic profiles | Understanding of the compound's impact on cellular metabolism and energy production. |
Exploration of New Application Domains Beyond Current Research Foci
The inherent reactivity of the hydrazinecarbonyl group opens avenues for applications beyond traditional medicinal chemistry. The versatility of phenylhydrazine in synthesis suggests this compound could be a valuable building block in materials science and chemical biology. ontosight.aichemeurope.com
Unexplored application domains include:
Polymer Chemistry: Hydrazides can react with di-aldehydes or di-ketones to form polyhydrazones, a class of polymers with interesting thermal and mechanical properties. This compound could be used as a monomer to create novel functional polymers.
Chemosensors: The hydrazide moiety can be derivatized to act as a recognition site for specific analytes (e.g., metal ions, anions, or small molecules). The acetamide-substituted phenyl ring could be functionalized with a chromophore or fluorophore to create a chemosensor that signals a binding event through a change in color or fluorescence.
Functional Dyes: Aryl hydrazides can be precursors to azobenzenes, which are widely used as dyes and molecular switches. acs.org Developing synthetic routes from this compound to novel azo compounds could lead to materials with unique optical properties.
Development of Sustainable and Economically Viable Synthesis Methods for Large-Scale Research Needs
As research into this compound and its derivatives expands, the need for efficient, scalable, and environmentally friendly synthetic methods will become paramount. Traditional methods for synthesizing hydrazides often involve multiple steps, such as the conversion of a carboxylic acid to an ester followed by hydrazinolysis, which can be inefficient. egranth.ac.in
Future research should focus on developing greener synthetic protocols.
One-Pot Syntheses: Developing a one-pot method directly from the corresponding carboxylic acid would streamline the process, reduce waste, and improve efficiency.
Solvent-Free and Alternative Energy Methods: Techniques such as mechanical grinding or microwave-assisted synthesis have been shown to be effective for preparing hydrazides, often with reduced reaction times and higher yields compared to conventional heating. egranth.ac.inresearchgate.net
Organocatalysis: The use of small organic molecules, such as L-proline, as catalysts offers a sustainable alternative to metal-based catalysts, with benefits including mild reaction conditions and catalyst reusability. mdpi.comacs.org
Table 4: Comparison of Synthesis Methods for Aryl Hydrazides
| Method | Description | Advantages | Disadvantages | Future Direction |
|---|---|---|---|---|
| Conventional | Carboxylic acid is converted to an ester or acid chloride, followed by reaction with hydrazine (B178648). egranth.ac.in | Well-established and reliable. | Multi-step, often requires harsh reagents, generates waste. | Replace with more direct methods. |
| Microwave-Assisted | Direct reaction of a carboxylic acid with hydrazine under microwave irradiation. egranth.ac.in | Rapid reaction times, high yields, energy efficient. | Requires specialized equipment. | Optimization for this compound. |
| Grinding (Mechanochemistry) | Solvent-free grinding of the carboxylic acid and hydrazine hydrate (B1144303) in a mortar and pestle. researchgate.net | Eco-friendly (solvent-free), simple workup, high efficiency. | May not be suitable for all substrates. | Exploration of scalability for large-scale production. |
| Organocatalyzed | Use of a recyclable organocatalyst like L-proline to facilitate the reaction. mdpi.com | Mild conditions, catalyst is reusable, high purity of products. | Catalyst may need to be separated from the product. | Development of a specific organocatalytic route for this molecule. |
Q & A
Q. What are the optimized synthetic routes for N-(3-(Hydrazinecarbonyl)phenyl)acetamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by hydrazinecarbonyl introduction. For example:
- Step 1: Acetylation of 3-aminophenol using acetic anhydride under reflux (60–80°C, 4–6 hours) to form N-(3-hydroxyphenyl)acetamide .
- Step 2: Introduction of the hydrazinecarbonyl group via coupling with hydrazine derivatives under basic conditions (e.g., NaOH, ethanol/water solvent) .
Critical parameters include temperature control (exothermic reactions require cooling), solvent polarity (affects reaction rate), and stoichiometric ratios (excess hydrazine improves yield). Yield optimization (>75%) is achievable with inert atmospheres (N₂) to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., acetamide methyl protons at δ 2.1 ppm, hydrazine NH signals at δ 8.3–9.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 235.0954 for C₉H₁₁N₃O₂) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., proteases, kinases) using fluorogenic substrates .
- Antimicrobial Screening: Microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Predict binding affinities to targets (e.g., VEGFR-2) using AutoDock Vina. Hydrazinecarbonyl’s H-bond donors/acceptors are critical for active-site interactions .
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electron transfer potential. For example, a small gap (<4 eV) suggests redox activity relevant to anticancer mechanisms .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
Q. How can contradictory data on this compound’s metabolic stability be resolved?
Answer:
- In Vitro Microsomal Assays: Use liver microsomes (human/rat) to measure half-life (t₁/₂). Discrepancies may arise from species-specific cytochrome P450 isoforms .
- Stability Profiling: Test pH-dependent degradation (e.g., rapid hydrolysis in acidic conditions) via HPLC-MS .
- Isotope-Labeling Studies: Track metabolic pathways (e.g., ¹⁴C-labeled acetamide group) to identify major metabolites .
Q. What strategies mitigate synthetic byproducts during scale-up?
Answer:
- Process Analytical Technology (PAT): Real-time monitoring (e.g., FTIR) detects intermediates like unreacted hydrazine .
- Purification Optimization: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove impurities .
- Byproduct Identification: LC-MS/MS identifies dimers or oxidized derivatives (e.g., hydrazone formation) for targeted removal .
Q. How do structural modifications impact its pharmacokinetic properties?
Answer:
- LogP Adjustments: Introduce hydrophilic groups (e.g., -SO₂NH₂) to reduce LogP from 2.1 to 1.5, enhancing solubility .
- Pro-drug Design: Mask hydrazinecarbonyl with acetyl groups to improve oral bioavailability, with enzymatic cleavage in vivo .
- Plasma Protein Binding: Fluorescence displacement assays quantify albumin binding, which affects free drug concentration .
Q. What advanced spectroscopic methods resolve ambiguities in its tautomeric forms?
Answer:
- Variable-Temperature NMR: Observes keto-enol tautomerism (e.g., hydrazinecarbonyl NH signals shifting at 25°C vs. −40°C) .
- IR Spectroscopy: Differentiates tautomers via carbonyl stretching frequencies (keto: ~1680 cm⁻¹; enol: ~1620 cm⁻¹) .
- X-ray Crystallography: Confirms dominant tautomer in solid state (e.g., keto form stabilized by intramolecular H-bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
